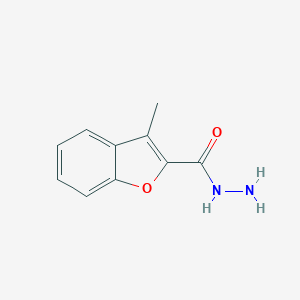

3-Methyl-1-benzofuran-2-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-benzofuran-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-7-4-2-3-5-8(7)14-9(6)10(13)12-11/h2-5H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUIRFLZLMGGLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365807 | |

| Record name | 3-methyl-1-benzofuran-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53524-81-5 | |

| Record name | 3-methyl-1-benzofuran-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 1 Benzofuran 2 Carbohydrazide and Its Precursors

Conventional Synthetic Pathways

The traditional routes to 3-methyl-1-benzofuran-2-carbohydrazide are well-documented, offering reliable methods for its preparation in a laboratory setting. These pathways are characterized by their straightforward nature and the use of readily available reagents.

Synthesis from Ethyl 3-Methyl-2-benzofurancarboxylate via Hydrazinolysischemicalbook.comrasayanjournal.co.in

The most common and direct method for the synthesis of this compound is the hydrazinolysis of its corresponding ethyl ester, ethyl 3-methyl-2-benzofurancarboxylate. chemicalbook.comrasayanjournal.co.in This reaction involves the nucleophilic acyl substitution at the carbonyl carbon of the ester by hydrazine (B178648) hydrate (B1144303).

The general reaction is as follows: A solution of ethyl 3-methyl-2-benzofurancarboxylate in a suitable solvent, typically ethanol (B145695), is treated with hydrazine hydrate. chemicalbook.comrasayanjournal.co.in The reaction mixture is then stirred, often at room temperature, for a period to facilitate the conversion. rasayanjournal.co.in In some reported procedures, a catalytic amount of acetic acid is added to the reaction mixture. rasayanjournal.co.in The progress of the reaction can be monitored using thin-layer chromatography. Upon completion, the product, this compound, often precipitates from the reaction mixture and can be collected by filtration and purified by recrystallization from a solvent like ethanol. rasayanjournal.co.in

| Starting Material | Reagents | Solvent | Reaction Conditions | Product |

| Ethyl 3-methyl-2-benzofurancarboxylate | Hydrazine hydrate, Acetic acid (catalytic) | Ethanol | Stirred at room temperature for 2 hours | This compound |

Table 1. Typical reaction conditions for the hydrazinolysis of ethyl 3-methyl-2-benzofurancarboxylate. rasayanjournal.co.in

Preparation from 2-Hydroxyacetophenone (B1195853) Derivatives

An alternative and fundamental approach to the synthesis of this compound begins with the construction of the benzofuran (B130515) ring itself, starting from a substituted phenol, specifically a 2-hydroxyacetophenone derivative. This multi-step synthesis first involves the preparation of the intermediate ester, ethyl 3-methyl-2-benzofurancarboxylate.

In a typical procedure, o-hydroxyacetophenone is reacted with ethyl bromoacetate (B1195939) in the presence of a base, such as potassium carbonate, in a solvent like acetone. rasayanjournal.co.in The reaction is often initiated at a low temperature (ice-bath) and then allowed to proceed at room temperature. rasayanjournal.co.in The addition of a catalytic amount of potassium iodide can facilitate the reaction. rasayanjournal.co.in This step results in the formation of an intermediate which then undergoes an intramolecular cyclization to form the benzofuran ring, yielding ethyl 3-methyl-2-benzofurancarboxylate. rasayanjournal.co.in This ester is then subjected to hydrazinolysis as described in the previous section to afford the final product, this compound.

| Starting Material | Reagents | Solvent | Reaction Conditions | Intermediate Product |

| o-Hydroxyacetophenone | Ethyl bromoacetate, K2CO3, Potassium iodide (catalytic) | Acetone | Stirred for 5 minutes in an ice-bath, then for 20 minutes | Ethyl 3-methyl-2-benzofurancarboxylate |

Table 2. Synthesis of the precursor ethyl 3-methyl-2-benzofurancarboxylate from o-hydroxyacetophenone. rasayanjournal.co.in

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. While detailed systematic optimization studies are not extensively reported in the literature, analysis of various published procedures provides insights into key parameters that can be adjusted for yield enhancement.

For the hydrazinolysis of ethyl 3-methyl-2-benzofurancarboxylate , the key variables include reaction temperature, reaction time, and the amount of hydrazine hydrate used. While some methods employ room temperature stirring for 2 hours, others utilize reflux conditions which can significantly reduce the reaction time. chemicalbook.comrasayanjournal.co.in The choice of solvent, predominantly ethanol, is due to its ability to dissolve the starting ester and the relative ease of product isolation. The molar ratio of hydrazine hydrate to the ester is also a critical factor; an excess of hydrazine hydrate is typically used to drive the reaction to completion.

In the synthesis of the precursor, ethyl 3-methyl-2-benzofurancarboxylate, from 2-hydroxyacetophenone , the choice of base and catalyst plays a significant role. Potassium carbonate is a commonly used base, and the addition of a catalytic amount of potassium iodide is reported to improve the reaction rate. rasayanjournal.co.in The reaction temperature is another parameter that can be optimized. While initial cooling is employed to control the exothermic reaction, subsequent stirring at room temperature or gentle heating could potentially increase the reaction rate and yield. The purification of the intermediate ester by recrystallization is an important step to ensure the purity of the final carbohydrazide (B1668358) product.

Further research into the systematic optimization of these parameters, including a detailed study of different bases, solvents, catalysts, and temperature profiles, could lead to the development of a more efficient and high-yielding protocol for the synthesis of this compound.

Chemical Transformations and Derivatization Strategies of 3 Methyl 1 Benzofuran 2 Carbohydrazide

Synthesis of Schiff Bases from 3-Methyl-1-benzofuran-2-carbohydrazide

The condensation reaction between this compound and various aldehydes or ketones is a fundamental method for the synthesis of Schiff bases, also known as imines. This reaction typically proceeds by refluxing the carbohydrazide (B1668358) with the carbonyl compound in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration process. rasayanjournal.co.in

A representative example is the reaction of 3-methyl-2-benzofurancarbohydrazide with benzaldehyde. rasayanjournal.co.in The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a carbinolamine intermediate. Subsequent elimination of a water molecule yields the corresponding Schiff base, 3-methyl-N'-(phenylmethylene)benzofuran-2-carbohydrazide. rasayanjournal.co.in This transformation is highly efficient and provides a straightforward route to a wide range of N-substituted derivatives. The general reaction is depicted below:

Reaction Scheme for the Synthesis of Schiff Bases

This compound + R-CHO/R-CO-R' → 3-Methyl-1-benzofuran-2-yl-C(O)NHN=CHR/CR'R + H₂O

The synthesis of Schiff bases is a versatile strategy, as the properties of the resulting compounds can be readily tuned by varying the structure of the aldehyde or ketone reactant. This modularity allows for the creation of a library of compounds with diverse steric and electronic features.

Construction of Fused Heterocyclic Systems

The carbohydrazide moiety of this compound is a key synthon for the construction of various five- and six-membered heterocyclic rings. These cyclization reactions often proceed through the initial formation of an intermediate, which then undergoes an intramolecular condensation to yield the final heterocyclic system.

The conversion of this compound into 1,3,4-oxadiazole (B1194373) derivatives is a common and synthetically valuable transformation. One established method involves the cyclization of an N-acyl-carbohydrazide intermediate. For instance, the reaction of a carbohydrazide with an aromatic aldehyde can yield an N'-aroyl-carbohydrazide, which can then be cyclized to the corresponding 1,3,4-oxadiazole. nih.gov

Another approach involves the oxidative cyclization of hydrazones. For example, hydrazones derived from the reaction of a carbohydrazide with an aldehyde can be treated with an oxidizing agent, such as yellow mercuric oxide and iodine in a solvent like dimethylformamide (DMF), to afford the 2,5-disubstituted-1,3,4-oxadiazole. researchgate.net The general scheme for the formation of 1,3,4-oxadiazoles from carbohydrazides is outlined below:

General Synthesis of 1,3,4-Oxadiazole Derivatives

This compound + R-COX → Intermediate → 2-(3-Methyl-1-benzofuran-2-yl)-5-R-1,3,4-oxadiazole

The synthesis of 1,3,4-oxadiazoles is of significant interest as this heterocyclic core is a prominent feature in many biologically active compounds.

The synthesis of pyrazole (B372694) derivatives from this compound can be achieved through condensation reactions with 1,3-dicarbonyl compounds. The Knorr pyrazole synthesis, a classical method, involves the reaction of a hydrazine (B178648) derivative with a β-diketone. nih.gov In this context, this compound can react with a 1,3-diketone, where one carbonyl group condenses with the primary amine of the hydrazide and the other with the secondary amine, leading to the formation of a pyrazole ring. nih.govresearchgate.net

Alternatively, pyrazole-benzofuran hybrids can be prepared by coupling the benzofuran-2-carbohydrazide with a pre-formed pyrazole aldehyde. mdpi.com This involves the initial synthesis of a 4-formyl pyrazole derivative, which is then condensed with the carbohydrazide in the presence of a catalytic amount of glacial acetic acid in ethanol. mdpi.com

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | 1,3-Diketone | 1-(3-Methyl-1-benzofuran-2-carbonyl)-pyrazole derivative | nih.govnih.gov |

| Benzofuran-2-carbohydrazide | 4-Formyl pyrazole derivative | Pyrazole-benzofuran hybrid | mdpi.com |

Table 1: Synthesis of Pyrazole Derivatives

The reaction of this compound with isothiocyanates or isocyanates provides a direct route to thiosemicarbazide (B42300) and semicarbazide (B1199961) derivatives, respectively. This nucleophilic addition reaction typically occurs at the terminal nitrogen atom of the hydrazide. nih.gov

For the synthesis of thiosemicarbazides, the carbohydrazide is treated with an appropriate isothiocyanate (R-NCS) in a suitable solvent. nih.govrsc.org Similarly, semicarbazides are obtained by reacting the carbohydrazide with an isocyanate (R-NCO). nih.gov These reactions are generally efficient and allow for the introduction of a wide range of substituents (R groups) onto the resulting molecule.

| Starting Material | Reagent | Product | Reference |

| 3-((4-phenylpiperazin-1-yl)methyl)benzofuran-2-carbohydrazide | Isothiocyanates | Thiosemicarbazide derivatives | nih.gov |

| 3-((4-phenylpiperazin-1-yl)methyl)benzofuran-2-carbohydrazide | Isocyanates | Semicarbazide derivatives | nih.gov |

Table 2: Synthesis of Thiosemicarbazide and Semicarbazide Analogues

These thiosemicarbazide and semicarbazide derivatives can serve as versatile intermediates for the synthesis of other heterocyclic systems, such as thiazoles and triazoles.

The formation of hydrazones is a straightforward and widely used derivatization strategy for carbohydrazides. This reaction involves the condensation of this compound with a variety of aldehydes and ketones. The reaction is typically carried out by refluxing the reactants in an alcoholic solvent. researchgate.netajgreenchem.com

The resulting hydrazones are characterized by the presence of the azomethine group (-C=N-NH-). The versatility of this reaction lies in the vast number of commercially available or readily synthesizable aldehydes and ketones, which allows for the generation of a large library of hydrazone derivatives with diverse structural features.

| Carbohydrazide | Carbonyl Compound | Product | Reference |

| Benzofuran-2-carbohydrazide | 4-Hydroxybenzaldehyde | (E)-N'-(4-hydroxybenzylidene)benzofuran-2-carbohydrazide | researchgate.net |

| Benzofuran-2-carbohydrazide | 3-Hydroxybenzaldehyde | (E)-N'-(3-hydroxybenzylidene)benzofuran-2-carbohydrazide | researchgate.net |

| 2-Acetylbenzofuran | 2,4,6-Trichlorophenylhydrazine | 1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine |

Table 3: Examples of Hydrazone Derivatives

Complexation with Transition Metal Ions

The hydrazones and Schiff bases derived from this compound are excellent ligands for the coordination of transition metal ions. The presence of multiple donor atoms, typically nitrogen and oxygen, allows these ligands to form stable complexes with a variety of metals, including copper(II), nickel(II), cobalt(II), and zinc(II).

The coordination of the metal ion to the ligand often occurs through the azomethine nitrogen and the carbonyl oxygen of the hydrazide moiety. This chelation results in the formation of a stable ring structure. The resulting metal complexes often exhibit distinct physical and chemical properties compared to the free ligands, including changes in color, solubility, and reactivity. The stoichiometry of the metal complexes is typically 2:1 (ligand:metal).

The formation of these metal complexes is confirmed through various spectroscopic techniques, such as IR, UV-Vis, and NMR spectroscopy, as well as elemental analysis. For instance, in the IR spectra of the complexes, a shift in the stretching frequencies of the C=O and C=N bonds to lower wavenumbers is typically observed upon coordination to the metal ion.

Synthesis of this compound-Derived Metal Complexes

A comprehensive literature search did not yield specific studies detailing the synthesis and characterization of metal complexes derived directly from this compound as a ligand. While the coordination chemistry of the parent compound, benzofuran-2-carbohydrazide, and its Schiff base derivatives with various metal ions has been investigated, similar studies involving the 3-methyl substituted analogue are not prominently reported in the available scientific literature. derpharmachemica.comresearchgate.netresearchgate.net

Novel Chemical Modifications and Functionalizations (e.g., formation of (Z)-1,2-di[(3-methylbenzofuran-2-carbohydrazido]-1-arylethenes)

The synthesis of 1-(3-methylbenzofuran-2-yl)carbohydrazide-3-chloro-4-phenylazetidin-2-one is a well-documented transformation that proceeds via a two-step process. rasayanjournal.co.in The initial step involves the condensation of this compound with an aromatic aldehyde, such as benzaldehyde, to form the corresponding Schiff base, 3-methyl-N'-(phenylmethylene)benzofuran-2-carbohydrazide. rasayanjournal.co.in This reaction is typically carried out in ethanol with a catalytic amount of acetic acid. rasayanjournal.co.in

The subsequent and final step is a cyclocondensation reaction. The purified Schiff base is treated with chloroacetyl chloride in the presence of a base, like triethylamine, and a suitable solvent such as dioxane. rasayanjournal.co.in This [2+2] cycloaddition reaction between the imine of the Schiff base and the ketene (B1206846) generated in situ from chloroacetyl chloride yields the four-membered β-lactam (azetidin-2-one) ring. rasayanjournal.co.inresearchgate.net The reaction mixture is typically refluxed for several hours to ensure completion. rasayanjournal.co.in

The detailed synthetic pathway is outlined in the table below.

Table 1: Synthesis of 1-(3-methylbenzofuran-2-yl)carbohydrazide-3-chloro-4-phenylazetidin-2-one

| Step | Starting Material | Reagents & Solvents | Reaction Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| 1 | This compound | Benzaldehyde, Ethanol, Acetic acid (catalytic) | Stirred at room temperature | 3-Methyl-N'-(phenylmethylene)benzofuran-2-carbohydrazide | Not specified | rasayanjournal.co.in |

Furthermore, this azetidin-2-one (B1220530) derivative can undergo additional functionalization. Research has shown that the photochemical irradiation of 1-(3-methylbenzofuran-2-yl)carbohydrazide-3-chloro-4-phenylazetidin-2-one in benzene (B151609) with a sensitizer (B1316253) leads to the formation of a novel aziridine (B145994) derivative, 1-(3-methylbenzofuran-2-yl)carbohydrazide-2-chloro-3-phenyl aziridine. rasayanjournal.co.in This transformation demonstrates the potential for further diversifying the chemical space accessible from this compound.

Structural Characterization and Advanced Spectroscopic Analysis

Application of Spectroscopic Techniques for Elucidation

Spectroscopic analysis is fundamental in confirming the molecular structure of 3-Methyl-1-benzofuran-2-carbohydrazide. While detailed experimental spectra are not widely published, the expected characteristics can be inferred from the known functional groups.

Infrared (IR) Spectroscopic Analysis

Based on the functional groups present in this compound, the infrared spectrum is expected to exhibit several characteristic absorption bands. These bands are indicative of the vibrations of specific bonds within the molecule.

N-H Stretching: The hydrazide moiety contains N-H bonds in the amino group (-NH2) and the secondary amide group (-CONH-), which would typically produce absorption bands in the region of 3200-3400 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (amide I band) stretching vibration is expected, generally appearing in the range of 1630-1680 cm⁻¹.

C-O-C Stretching: The benzofuran (B130515) ring system contains an ether linkage, which would result in characteristic C-O-C stretching bands.

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic benzene (B151609) ring would also be present.

Interactive Table: Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine/Amide (N-H) | Stretch | 3200 - 3400 |

| Carbonyl (C=O) | Stretch | 1630 - 1680 |

| Benzofuran (C-O-C) | Asymmetric Stretch | ~1250 |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. Expected signals include those for the methyl group protons, the aromatic protons on the benzofuran ring system, and the protons of the carbohydrazide (B1668358) group (-NH and -NH₂), which are often broad and may be exchangeable with deuterium (B1214612) oxide.

¹³C NMR: The carbon-13 NMR spectrum is anticipated to show ten distinct signals, corresponding to the ten carbon atoms in the molecule's asymmetric structure. nih.govmdpi.com The chemical shifts would differentiate between the methyl carbon, the sp²-hybridized carbons of the aromatic and furan (B31954) rings, and the carbonyl carbon, which is expected to appear significantly downfield (typically 160-180 ppm). nih.govmdpi.com

Interactive Table: Expected ¹³C NMR Chemical Shift Regions

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Methyl (CH₃) | 10 - 30 |

| Aromatic/Furan (C=C) | 110 - 155 |

| Carbonyl (C=O) | 160 - 180 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₁₀H₁₀N₂O₂. nih.gov This corresponds to a monoisotopic mass of approximately 190.07 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 190.

X-ray Crystallography Studies for Solid-State Conformation

Single-crystal X-ray diffraction analysis has provided definitive insights into the solid-state conformation and intermolecular interactions of this compound. rasayanjournal.co.in

Determination of Molecular Conformation and Dihedral Angles

The crystal structure analysis reveals that the asymmetric unit of this compound contains three crystallographically independent molecules (denoted as A, B, and C). nih.gov These molecules are nearly planar but exhibit slight twists. nih.gov

The conformation is defined by the dihedral angle between the benzofuran ring system and the plane of the carbohydrazide side chain. rasayanjournal.co.in In molecule A, this angle is 8.64 (11)°, while in molecules B and C, the angles are 9.58 (11)° and 6.89 (10)°, respectively. nih.gov

The planarity of the carbohydrazide fragment itself also varies slightly between the three molecules, as indicated by the N2–N1–C9–O1 torsion angles of -173.31 (17)° in molecule A, -6.8 (3)° in molecule B, and -179.64 (17)° in molecule C.

Interactive Table: Key Dihedral and Torsion Angles

| Molecule | Dihedral Angle (Benzofuran/Carbohydrazide) | Torsion Angle (N2–N1–C9–O1) |

| A | 8.64 (11)° | -173.31 (17)° |

| B | 9.58 (11)° | -6.8 (3)° |

| C | 6.89 (10)° | -179.64 (17)° |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

In the crystal lattice, the molecules are organized through a network of non-covalent interactions. The three independent molecules are linked to each other by N—H⋯N hydrogen bonds, forming a trimeric unit. nih.govrasayanjournal.co.in

These trimers are further connected into a three-dimensional supramolecular network through weaker N—H⋯O and C—H⋯O hydrogen bonds. nih.govrasayanjournal.co.in Additionally, the stability of the crystal packing is enhanced by π–π stacking interactions between the aromatic rings of adjacent molecules. rasayanjournal.co.in The centroid–centroid distances for these interactions are observed to be in the range of 3.4928 (11) to 3.8561 (10) Å.

Interactive Table: Summary of Intermolecular Interactions

| Interaction Type | Description |

| Hydrogen Bonding | N—H⋯N bonds form trimers; N—H⋯O and C—H⋯O bonds link trimers into a 3D network. rasayanjournal.co.in |

| π-π Stacking | Occurs between benzofuran rings of neighboring molecules with centroid-centroid distances of 3.49–3.86 Å. rasayanjournal.co.in |

Crystallographic Independent Molecules and Asymmetric Unit Analysis

The crystal structure of this compound (C₁₀H₁₀N₂O₂) reveals detailed insights into its solid-state conformation. nih.gov X-ray crystallographic analysis indicates that the compound crystallizes in the monoclinic system. nih.gov A notable feature of its crystal structure is the presence of three crystallographically independent molecules within the asymmetric unit. nih.govnih.govscispace.com These molecules, designated as A, B, and C, exhibit subtle yet significant conformational differences. nih.gov

The primary distinction between the three independent molecules lies in the relative orientation of the benzofuran ring system and the appended carbohydrazide unit. nih.govnih.govscispace.com Each molecule is slightly twisted, but the degree of this torsion varies. nih.gov The dihedral angle, which measures the twist between the mean plane of the benzofuran ring and the plane of the carbohydrazide group, is distinct for each molecule. nih.govnih.govscispace.com

Further analysis of the carbohydrazide fragment's geometry highlights additional variations. The planarity of this group differs among the three molecules, as indicated by the N2–N1–C9–O1 torsion angle. In molecules A and C, the values suggest a relatively planar conformation, whereas molecule B displays a more significant twist in its carbohydrazide moiety. nih.gov

| Molecule | Dihedral Angle between Benzofuran and Carbohydrazide Plane (°) | N2–N1–C9–O1 Torsion Angle (°) |

| A | 8.64 (11) | -173.31 (17) |

| B | 9.58 (11) | -6.8 (3) |

| C | 6.89 (10) | -179.64 (17) |

Data sourced from crystallographic studies. nih.gov

In the crystal lattice, these three independent molecules are interconnected through specific intermolecular interactions. nih.govnih.govscispace.com They are linked to one another via N—H⋯N hydrogen bonds, which results in the formation of a trimeric supramolecular assembly. nih.govnih.govscispace.com These trimers are then further organized into a stable, three-dimensional network through weaker N—H⋯O and C—H⋯O hydrogen bonds. nih.govscispace.com Additionally, the crystal packing is stabilized by π–π stacking interactions between the aromatic benzofuran rings, with centroid-to-centroid distances observed in the range of 3.4928 (11) to 3.8561 (10) Å. nih.govnih.govscispace.com

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in identifying potential biological targets for a ligand and elucidating the specifics of its binding mode.

Research has shown that 3-Methyl-1-benzofuran-2-carbohydrazide has been evaluated through molecular docking simulations against various biomarkers to probe its potential as an antibacterial and anticancer agent. nih.gov Analysis of the receptor-ligand interactions indicates that the compound is particularly active against Arora 2 kinase (PDB ID: 3LAU) and Dictyostelium myosin (PDB ID: 1VOM). nih.gov These protein kinases are significant targets in cancer and other diseases, suggesting a potential therapeutic avenue for this benzofuran (B130515) derivative.

The interaction analysis reveals how the ligand fits into the binding pocket of the receptor, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. While the specific amino acid residues involved in the binding of this compound to 3LAU and 1VOM are detailed within the binding model analysis of the parent study, this information was not available in the consulted abstracts. nih.gov No docking studies involving Threonine Protein Kinase 6 (3FDN) and this compound were identified in the reviewed literature.

The prediction of binding affinity is a critical component of molecular docking, quantified by scoring functions. These functions estimate the binding free energy of the ligand-receptor complex, with lower energy scores typically indicating more favorable binding.

In the docking analysis of this compound against protein targets like 3LAU and 1VOM, the evaluation of the binding model was performed using G-scores, a scoring function employed to rank the docked poses. nih.gov The binding model, assessed from these G-scores, helped to disclose the interaction analysis. nih.gov However, the specific numerical values for these scores were not available in the reviewed literature.

Table 1: Molecular Docking Targets for this compound

| Target Protein | PDB ID | Biological Function | Finding |

|---|---|---|---|

| Arora 2 kinase | 3LAU | Serine/threonine-protein kinase involved in cell cycle control | Compound reported to be most active against this target. nih.gov |

| Dictyostelium myosin | 1VOM | Motor protein involved in muscle contraction and cell motility | Compound reported to be most active against this target. nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of a molecule. These methods are used to calculate various molecular properties that govern chemical behavior. While specific DFT studies for this compound were not found, data from the closely related compound, 1-benzofuran-2-carboxylic acid, can offer valuable comparative insights into the properties of the benzofuran scaffold. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.gov

For the related compound 1-benzofuran-2-carboxylic acid , DFT calculations (UB3LYP/6-31G(d,p)) have determined the following energy values: researchgate.net

E-HOMO: -6.367 eV

E-LUMO: -1.632 eV

HOMO-LUMO Gap (ΔE): 4.735 eV

This relatively large energy gap suggests that the 1-benzofuran-2-carboxylic acid molecule is kinetically stable. researchgate.net The Density of States (DOS) plot further complements this by showing the distribution of molecular orbitals and their energy levels.

Table 2: Frontier Orbital Energies and Related Parameters for 1-Benzofuran-2-carboxylic Acid Data obtained from DFT calculations on a related reference compound.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.367 researchgate.net | Electron-donating ability |

| ELUMO | -1.632 researchgate.net | Electron-accepting ability |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color spectrum to indicate different potential regions: red typically signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For the reference compound 1-benzofuran-2-carboxylic acid , MEP analysis shows that the negative potential is concentrated around the electronegative oxygen atoms of the carboxylic acid group, making them the most likely sites for electrophilic interaction. researchgate.net The hydrogen atoms, in contrast, would exhibit positive potential. This information is crucial for understanding how the molecule might interact with biological receptors, for instance, by identifying potential hydrogen bond donor and acceptor sites.

Future Directions and Advanced Research Perspectives on 3 Methyl 1 Benzofuran 2 Carbohydrazide Derivatives

Rational Design and Synthesis of Next-Generation Analogues

The future of developing potent and selective therapeutic agents based on the 3-methyl-1-benzofuran-2-carbohydrazide core lies in the application of rational design principles and advanced synthetic methodologies. This approach moves beyond traditional synthesis to create next-generation analogues with enhanced efficacy and specificity.

Structure-Activity Relationship (SAR) Studies: A cornerstone of rational design is the detailed analysis of structure-activity relationships (SAR). Studies have shown that substitutions at various positions on the benzofuran (B130515) ring and modifications of the carbohydrazide (B1668358) moiety significantly influence biological activity. nih.gov For instance, the introduction of halogen atoms like bromine or fluorine into the benzofuran ring has been shown to increase anticancer activity, potentially by forming halogen bonds that improve binding affinity to target proteins. nih.gov Similarly, the condensation of 3-methyl-2-benzofuran carbohydrazide with different substituted benzaldehydes has yielded derivatives with varying cytotoxic effects on cancer cells. nih.gov Future SAR studies will aim to build comprehensive models that can more accurately predict the biological effects of specific structural modifications.

Computational and In Silico Design: Computer-Aided Drug Design (CADD) is becoming an indispensable tool for designing novel analogues. mdpi.com Molecular docking simulations, for example, are used to predict the binding interactions between designed molecules and their biological targets. nih.govresearchgate.net This allows researchers to virtually screen potential derivatives and prioritize the synthesis of compounds with the highest predicted affinity and most favorable binding modes. mdpi.com For instance, CADD studies have been used to develop benzofuran-1,3,4-oxadiazole derivatives as potential inhibitors of Mycobacterium tuberculosis enzymes, with docking studies revealing significant binding energies for the designed compounds. mdpi.com

Molecular Hybridization: A promising strategy involves the hybridization of the this compound scaffold with other pharmacologically active moieties to create chimeric molecules with dual or synergistic activities. researchgate.net This approach has been successfully used to design benzofuran hybrids that act as dual inhibitors of targets like PI3K and VEGFR-2 for cancer therapy. nih.govresearchgate.net Other examples include creating hybrids with pyrazole (B372694) or piperazine (B1678402) to target α-glucosidase or cyclin-dependent kinase 2 (CDK2), respectively. nih.govnih.gov Future work will likely explore novel combinations of pharmacophores to address complex diseases like cancer and infectious diseases through multi-target engagement.

The synthesis of these rationally designed analogues often involves multi-step reaction sequences. A common pathway starts with the preparation of an ester like ethyl 3-methyl-1-benzofuran-2-carboxylate, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form the core this compound intermediate. rasayanjournal.co.in This key intermediate can then be coupled with various aldehydes, isocyanates, or other electrophiles to generate diverse libraries of final compounds. nih.govnih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

While derivatives of this compound have been extensively studied for their anticancer properties, future research is set to explore a wider range of biological targets and therapeutic applications. nih.govnih.gov The inherent versatility of the benzofuran scaffold allows for its adaptation to interact with a variety of biological macromolecules. rasayanjournal.co.in

Expanding Anticancer Targets: Research has identified several specific targets for benzofuran derivatives in oncology. These include:

Kinases: Derivatives have shown potent inhibitory activity against key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphatidylinositol-3-kinases (PI3K), and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.govnih.gov For example, certain 3-(morpholinomethyl)benzofuran derivatives demonstrated significant VEGFR-2 inhibition, a key target in angiogenesis. nih.gov Similarly, 3-(piperazinylmethyl)benzofuran derivatives were identified as novel type II inhibitors of CDK2, which is often dysregulated in pancreatic cancer. nih.govtandfonline.com

Hypoxia-Inducible Factor (HIF-1): Some benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the HIF-1 pathway, which is crucial for tumor survival in low-oxygen environments. nih.gov

DNA Intercalation: Studies have suggested that some benzofuran derivatives may exert their cytotoxic effects by intercalating with DNA, thereby inhibiting its replication and transcription processes. mdpi.com

Future research will likely focus on identifying and validating new anticancer targets, as well as developing derivatives with improved selectivity for known oncotargets to minimize off-target effects.

Beyond Oncology: The therapeutic potential of this compound derivatives extends beyond cancer.

Antimicrobial Agents: The scaffold has shown promise in developing agents against various pathogens. Notably, derivatives have been designed and evaluated as inhibitors of Mycobacterium tuberculosis polyketide synthase 13 (Pks13), an essential enzyme for the bacterium's survival. mdpi.com Other studies have reported general antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli. researchgate.net

Antidiabetic Agents: Novel pyrazole-benzofuran hybrids have been synthesized and identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov This suggests a potential application in the management of type 2 diabetes.

Other Therapeutic Areas: The benzofuran nucleus is associated with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antiviral, and antioxidant effects, opening up numerous avenues for future drug discovery programs. rasayanjournal.co.inresearchgate.net

Strategies for Lead Optimization and Pre-clinical Development

Once a promising lead compound is identified, the next critical phase is lead optimization, which aims to enhance its pharmacological and pharmacokinetic properties to create a viable drug candidate. For derivatives of this compound, this involves several key strategies.

Improving Potency and Selectivity: SAR data guides the chemical modification of the lead compound to improve its binding affinity for the intended target and reduce its interaction with other proteins. For instance, in a series of amiloride-benzofuran derivatives designed as urokinase-type plasminogen activator (uPA) inhibitors, the addition of a fluorine atom at position 4 of the 2-benzofuranyl group resulted in a twofold increase in potency. nih.gov Similarly, in a study on CDK2 inhibitors, modifying the aromatic tail of 3-(piperazinylmethyl)benzofuran derivatives led to compounds with potent inhibitory activity in the nanomolar range. nih.govtandfonline.com

Enhancing Physicochemical and Pharmacokinetic Properties: A successful drug candidate must possess suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A significant challenge with some initial lead benzofurans has been poor solubility in aqueous solutions. mdpi.com Lead optimization efforts focus on introducing functional groups that can improve solubility and other physicochemical characteristics without compromising biological activity. This can involve calculating properties like the partition coefficient (logP) to guide the design of less lipophilic, more soluble analogues. mdpi.com

Pre-clinical Evaluation: Promising optimized compounds must undergo rigorous pre-clinical testing. This includes evaluating their efficacy in relevant cell-based and animal models of disease. For example, potent benzofuran derivatives have been tested for their antiproliferative activity against various human cancer cell lines, including those for lung, breast, and pancreatic cancer. nih.govnih.gov Selectivity is also a key consideration; promising compounds are often tested for cytotoxicity against non-tumorigenic cell lines to ensure they selectively target cancer cells. nih.govnih.gov Further pre-clinical studies would involve pharmacokinetic profiling, metabolism studies, and initial toxicology assessments to build a comprehensive profile of the drug candidate before it can be considered for clinical trials.

The table below summarizes the activity of selected this compound derivatives against various cancer cell lines, illustrating the outcomes of lead optimization efforts.

Table 1: Antiproliferative Activity of Selected Benzofuran Derivatives

| Compound | Target Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 4b (a 3-methylbenzofuran (B1293835) derivative) | A549 (Non-small cell lung carcinoma) | 1.48 µM | nih.gov |

| Compound 15a (a 3-(morpholinomethyl)benzofuran) | NCI-H23 (Non-small cell lung carcinoma) | 2.52 µM | nih.gov |

| Compound 16a (a 3-(morpholinomethyl)benzofuran) | NCI-H23 (Non-small cell lung carcinoma) | 0.49 µM | nih.gov |

| Compound 9h (a 3-(piperazinylmethyl)benzofuran thiosemicarbazide) | Panc-1 (Pancreatic cancer) | 0.94 µM | nih.gov |

| Compound 11d (a 3-(piperazinylmethyl)benzofuran semicarbazide) | Panc-1 (Pancreatic cancer) | 1.02 µM | nih.gov |

Integration with Combinatorial Chemistry and High-Throughput Screening Approaches

To accelerate the discovery of new lead compounds, modern drug discovery increasingly relies on the integration of combinatorial chemistry and high-throughput screening (HTS). This paradigm is highly applicable to the this compound scaffold.

Combinatorial Library Synthesis: The core synthetic routes to this compound derivatives are well-suited for combinatorial approaches. rasayanjournal.co.in The key carbohydrazide intermediate acts as a versatile building block that can be reacted with a large and diverse set of reagents (e.g., aldehydes, ketones, isothiocyanates) in a parallel fashion. nih.govnih.gov This allows for the rapid generation of large libraries of structurally related benzofuran derivatives. By systematically varying the substituents on the benzofuran core and the groups attached to the carbohydrazide side chain, chemists can efficiently explore a vast chemical space to identify novel bioactive compounds.

High-Throughput Screening (HTS): Once a combinatorial library is synthesized, HTS enables the rapid evaluation of thousands of compounds for their activity against a specific biological target. nih.gov For instance, libraries of benzofuran derivatives can be screened against panels of cancer cell lines to identify compounds with potent and selective cytotoxic activity. nih.govnih.gov HTS can also be applied to enzymatic assays to find inhibitors of specific targets like kinases or other enzymes. nih.govnih.gov The results from HTS—the "hits"—provide valuable starting points for more focused lead optimization campaigns. This combination of generating large, diverse chemical libraries and then rapidly screening them for activity significantly shortens the timeline for discovering novel drug candidates based on the this compound framework.

Table of Mentioned Compounds

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-methyl-1-benzofuran-2-carbohydrazide and its derivatives?

The synthesis typically involves refluxing intermediates like carbohydrazide with substituted isatins in ethanol using glacial acetic acid as a catalyst. For example, derivatives are synthesized by condensing 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide with isatin analogs under controlled conditions. Structural confirmation is achieved via FTIR, ¹H/¹³C NMR, and mass spectrometry .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 10.9391 Å, b = 18.1257 Å, c = 14.1818 Å, and β = 94.157°. Data refinement using SHELXL-2018/3 and visualization via ORTEP-3 ensure accurate structural resolution. Hydrogen bonding and π-π stacking interactions are critical for stability .

Q. What spectroscopic techniques are used to characterize this compound?

- FTIR : Identifies functional groups (e.g., N–H stretch at ~3200 cm⁻¹ for carbohydrazide, C=O at ~1650 cm⁻¹).

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon signals.

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 191.20) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound derivatives?

Docking software (e.g., AutoDock Vina) is used to simulate interactions between derivatives and target proteins (e.g., bacterial enzymes or fungal receptors). Key parameters include binding energy (ΔG), hydrogen bonding, and hydrophobic contacts. For instance, derivatives with ΔG < −7 kcal/mol against Mycobacterium tuberculosis H37Rv suggest potent antitubercular activity .

Q. What experimental strategies resolve contradictions in spectral or crystallographic data?

- Data Validation : Cross-check NMR/IR peaks with computational tools (e.g., ACD/Labs).

- Crystallographic Refinement : Use SHELXL’s L.S. command to minimize residuals (R1 < 0.05).

- Dynamic Light Scattering (DLS) : Detect polymorphic impurities affecting spectral clarity .

Q. How do cheminformatic tools assess the pharmacokinetic properties of these derivatives?

ADMET prediction software (e.g., SwissADME) evaluates:

- Lipophilicity (LogP < 5 for oral bioavailability).

- Blood-Brain Barrier Penetration (BBB+ for CNS-targeted drugs).

- CYP450 Inhibition (to avoid drug-drug interactions). Derivatives with >30% plasma protein binding are prioritized for in vivo studies .

Q. What in vitro assays are used to evaluate antimicrobial efficacy?

- Agar Well Diffusion : Measures zone of inhibition (ZOI) against Gram-negative (E. coli) and Gram-positive (S. aureus) strains.

- Microplate Alamar Blue Assay (MABA) : Quantifies antitubercular activity via fluorescence reduction (IC₅₀ < 25 µg/mL is significant) .

Methodological Considerations

Q. How to optimize synthetic yields for scale-up?

- Catalyst Screening : Replace glacial acetic acid with p-toluenesulfonic acid for faster cyclization.

- Solvent Selection : Ethanol/water mixtures reduce side reactions vs. pure ethanol.

- Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 30 min .

Q. What precautions are necessary for handling carbohydrazide intermediates?

- Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, goggles) due to hydrazine’s carcinogenicity.

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Data Interpretation Challenges

Q. How to address discrepancies between computational and experimental bioactivity results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.